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Compound of Interest

Compound Name:
3-(1H-1,2,4-Triazol-1-YL)-1-

adamantanamine

CAS No.: 915920-86-4

Cat. No.: B3058750

Get Quote

Scientific Rationale: The "Lipophilic Bullet" in
Antiviral Therapy
Adamantane and its derivatives (e.g., amantadine, rimantadine) possess a unique, rigid, three-

dimensional diamondoid scaffold[1]. This highly symmetrical "lipophilic bullet" confers

exceptional metabolic stability and allows selective interactions with the hydrophobic pockets of

viral proteins, such as the M2 ion channel of Influenza A[1][2]. Furthermore, recent molecular

docking and repurposing studies indicate that adamantanes can block the viral E protein

channel of SARS-CoV-2, impairing viral propagation[3].

However, the clinical translation of novel adamantane derivatives is severely bottlenecked by

their physicochemical properties. While amantadine hydrochloride is water-soluble, novel free-

base adamantane conjugates and prodrugs exhibit extreme lipophilicity, poor aqueous

solubility, and challenging bioavailability profiles[1]. To overcome these barriers, formulation

scientists must employ advanced supramolecular and nanotechnological strategies.
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Table 1: Physicochemical Profiling of Adamantane
Derivatives

Compound /
Scaffold

Primary Viral
Target

LogP (Approx.)
Aqueous
Solubility

Primary
Formulation
Challenge

Amantadine HCl
Influenza A (M2

Channel)
2.4 (Free base) High (as salt)

Rapid systemic

clearance, CNS

side effects.

Rimantadine
Influenza A (M2

Channel)
2.9 Moderate

High viral

resistance,

suboptimal

bioavailability.

Adamantane

(Free Base)

Various

(Scaffold)
> 4.0 < 0.01 mg/mL

Extreme

lipophilicity, poor

dissolution rate.

Zanamivir-

Amantadine
Dual (NA + M2) Variable Low

Requires

stabilization

against

enzymatic

cleavage.

Overcoming Resistance: Dual-Action Conjugate
Design
Because viral resistance to monotherapy (e.g., M2 channel S31N mutations) is a critical failure

point, modern medicinal chemistry utilizes adamantane as a hydrophobic anchor in dual-action

prodrugs. A prime example is the conjugation of Zanamivir (a neuraminidase inhibitor) with

Amantadine[4].

Causality in Design: By linking these two agents via a carbamate bond, the resulting "cocktail

molecule" resists rapid hydrolysis by non-specific esterases[4]. The adamantane moiety

enhances the cellular uptake of the highly polar Zanamivir, resulting in synergistic, broad-

spectrum antiviral efficacy against resistant strains[4].
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Caption: Logical relationship of Zanamivir-Amantadine dual-action conjugate overcoming viral

resistance.

Formulation Strategy I: Supramolecular Host-Guest
Complexes
To solubilize highly hydrophobic adamantane derivatives, complexation with cyclodextrins

(CDs) is the gold standard.

Causality in Experimental Choice: The internal cavity of β -cyclodextrin is geometrically

perfectly matched to the steric bulk of the adamantane cage[5]. The formation of the inclusion

complex is entropically driven by the displacement of high-energy water molecules from the β -

CD cavity and enthalpically driven by van der Waals interactions between the lipophilic

adamantane cage and the hydrophobic interior of the CD[2][5].

Protocol 1: Preparation and Validation of Adamantane- β
-CD Inclusion Complex
This protocol utilizes the co-precipitation method, optimized for high encapsulation efficiency.

Step-by-Step Methodology:

Preparation of Host Solution: Dissolve 1.0 molar equivalent of β -cyclodextrin in ultra-pure

water at 60°C under continuous magnetic stirring until a clear solution is achieved.
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Preparation of Guest Solution: Dissolve 1.0 molar equivalent of the adamantane derivative in

a minimal volume of absolute ethanol.

Complexation: Add the adamantane solution dropwise (1 mL/min) to the β -CD solution while

maintaining the temperature at 60°C and stirring at 500 RPM.

Equilibration: Allow the mixture to stir for 2 hours at 60°C, then slowly cool to room

temperature. Transfer the flask to a 4°C refrigerator for 24 hours to induce maximum

precipitation of the inclusion complex.

Recovery: Recover the precipitated complex via vacuum filtration using a 0.45 µm

membrane. Wash the precipitate twice with small volumes of ice-cold ethanol to remove any

uncomplexed free drug.

Drying: Dry the powder in a vacuum desiccator for 48 hours to remove residual moisture and

solvent.

Self-Validating Quality Control (QC):

FTIR Spectroscopy: Confirm complexation by observing the dampening or shifting of the

characteristic adamantane C-H stretching bands.

Differential Scanning Calorimetry (DSC): The complete disappearance of the adamantane

melting endotherm confirms true molecular inclusion rather than a physical mixture.

Formulation Strategy II: Lipid-Based Nanocarriers
For targeted delivery (e.g., pulmonary administration for respiratory viruses) and sustained

release, lipid-based nanocarriers such as liposomes and Solid Lipid Nanoparticles (SLNs) are

highly effective[6][7].

Causality in Experimental Choice: Adamantane possesses a strong natural affinity for lipid

bilayers[7]. By formulating adamantane derivatives into liposomes containing

dipalmitoylphosphatidylcholine (DPPC) and cholesterol, the lipophilic drug partitions stably into

the lipid tail region, while cholesterol modulates membrane fluidity to prevent premature drug

leakage[6][8].
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Caption: Step-by-step experimental workflow for the thin-film hydration of adamantane-loaded

liposomes.

Protocol 2: Preparation of Adamantane-Loaded
Liposomes via Thin-Film Hydration
This method generates Large Unilamellar Vesicles (LUVs) suitable for systemic or pulmonary

delivery.

Step-by-Step Methodology:
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Lipid Phase Preparation: In a round-bottom flask, dissolve DPPC, Cholesterol, and the

adamantane derivative in a 2:1 (v/v) mixture of Chloroform and Methanol. A standard molar

ratio of 65:30:5 (DPPC:Cholesterol:Drug) is recommended to ensure bilayer stability without

drug expulsion.

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents

under reduced pressure at 40°C (150 RPM) until a thin, uniform lipid film forms on the flask

wall.

Desiccation: Place the flask in a vacuum desiccator overnight to ensure the complete

removal of trace organic solvents, which can cause toxicity and destabilize the liposomes.

Hydration: Hydrate the lipid film with 10 mL of sterile Phosphate Buffered Saline (PBS, pH

7.4). Rotate the flask at 50°C (crucially, this must be above the 41°C phase transition

temperature of DPPC) for 1 hour to form Multilamellar Vesicles (MLVs).

Size Reduction (Extrusion): Pass the MLV suspension through a mini-extruder equipped with

a 100 nm polycarbonate membrane for 11 to 15 cycles at 50°C. Causality: An odd number of

passes ensures the final extrudate ends up in the clean receiver syringe, preventing

contamination by larger, unextruded vesicles.

Self-Validating Quality Control (QC):

Dynamic Light Scattering (DLS): Measure the Z-average diameter (target: 100–120 nm)

and Polydispersity Index (PDI target: < 0.2 for a uniform formulation).

Encapsulation Efficiency (EE%): Separate unencapsulated drug via ultracentrifugation

(100,000 × g for 1 hour). Lyse the liposomal pellet with Triton X-100 and quantify the

adamantane concentration via HPLC.

Quantitative Comparison of Formulation Strategies
Table 2: Comparative Efficacy of Adamantane
Formulation Platforms
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Strategy
Carrier
Material

Primary
Mechanism of
Enhancement

Typical
Encapsulation
Efficiency

Best Suited
Clinical
Application

Inclusion

Complex
β -Cyclodextrin

Host-guest

hydrophobic

interaction

85 - 95%

Oral delivery,

rapid solubility

enhancement.

Liposomes
DPPC /

Cholesterol

Bilayer

partitioning /

Core

encapsulation

60 - 75%

Pulmonary

delivery, targeted

systemic release.

Solid Lipid

Nanoparticles

Waxes /

Triglycerides

Solid matrix

entrapment
70 - 80%

Sustained

release, crossing

the Blood-Brain

Barrier.

Dual-Conjugates
Carbamate

Linker

Covalent

bonding to

secondary

antiviral

N/A (Prodrug)

Overcoming viral

resistance (e.g.,

mutant

Influenza).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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